molecular formula C4H2Br2O4 B12510478 Dibromobut-2-enedioic acid

Dibromobut-2-enedioic acid

Cat. No.: B12510478
M. Wt: 273.86 g/mol
InChI Key: PMNMPRXRQYSFRP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromobut-2-enedioic acid can be synthesized through the bromination of tetrolic acid. The procedure involves the following steps :

    Reaction Setup: An oven-dried, two-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and pressure-equalizing dropping funnel is used. The flask is protected from light.

    Cooling: The flask is charged with tetrolic acid and methanol, and the mixture is cooled to -10°C in an ice-salt bath.

    Bromination: Bromine is added dropwise to the reaction mixture while stirring vigorously. The internal temperature is maintained below -5°C.

    Quenching: The reaction mixture is quenched with an aqueous sodium metabisulfite solution.

    Extraction: The mixture is extracted with diethyl ether, and the organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

Dibromobut-2-enedioic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding butenedioic acid derivatives.

    Oxidation Reactions: Oxidative cleavage of the double bond can yield smaller carboxylic acids.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibromobut-2-enedioic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dibromobut-2-enedioic acid involves its reactivity with nucleophiles and electrophiles. The bromine atoms attached to the double bond make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

    Dibromomaleic acid: Similar structure but different stereochemistry.

    Dibromosuccinic acid: Lacks the double bond present in dibromobut-2-enedioic acid.

    Dibromofumaric acid: Another isomer with different reactivity.

Properties

IUPAC Name

2,3-dibromobut-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNMPRXRQYSFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Br)(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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